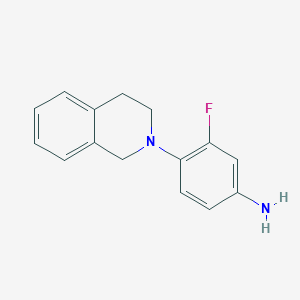

4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline: is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a fluorine atom and an aniline group attached to the isoquinoline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline typically involves multi-step organic reactions. One common method involves the cyclization of an appropriate precursor, such as a substituted benzylamine, followed by fluorination and further functionalization to introduce the aniline group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions: 4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.

Substitution: The fluorine atom and aniline group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

D1 Positive Allosteric Modulator:

One of the primary applications of this compound is its role as a D1 positive allosteric modulator . D1 receptors are crucial in numerous physiological functions, including cognitive processes and motor function. The compound has been shown to be beneficial in treating conditions such as:

- Schizophrenia: Addressing cognitive and negative symptoms.

- Attention Deficit Hyperactivity Disorder (ADHD): Improving attention and impulse control.

- Parkinson’s Disease: Enhancing motor function and reducing symptoms.

- Cognitive Decline: Potential benefits in Alzheimer’s disease and mild cognitive impairment .

Antitumor Activity

Recent studies have indicated that derivatives of 3,4-dihydroisoquinoline compounds exhibit significant antitumor properties. Specifically, research has demonstrated that these compounds can inhibit PRMT5 (protein arginine methyltransferase 5), which is implicated in tumor cell proliferation. The findings suggest that:

- The compound shows better inhibitory activity against tumor cells compared to existing treatments like GSK3326595.

- It possesses favorable pharmacokinetic properties, including high absorption rates when administered orally .

Antimicrobial Properties

The synthesis of 3,4-dihydroisoquinolin derivatives has also led to the exploration of their antimicrobial properties . A study focused on screening these derivatives against Pythium recalcitrans, a pathogenic oomycete. The results indicated:

- Specific structural requirements, such as the presence of a C4-carboxyl group, enhance antimicrobial activity.

- The established quantitative structure–activity relationship (QSAR) models provide insights for designing more potent derivatives .

Case Studies

Case Study 1: Treatment of Cognitive Disorders

In a clinical setting, compounds similar to 4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline have been evaluated for their efficacy in improving cognitive function in patients with schizophrenia. Results showed significant improvements in cognitive tests when administered alongside standard antipsychotic treatments.

Case Study 2: Antitumor Efficacy

A recent preclinical trial investigated the effects of this compound on various tumor cell lines. The results indicated a marked reduction in tumor growth rates compared to controls, highlighting its potential as a novel therapeutic agent in oncology.

Mecanismo De Acción

The mechanism of action of 4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or biological research.

Comparación Con Compuestos Similares

4-Aryl-3,4-dihydroquinolin-2(1H)-ones: These compounds share a similar isoquinoline core but differ in their substituents, leading to variations in their chemical and biological properties.

1,2,3,4-Tetrahydroisoquinoline: This compound is structurally related but lacks the fluorine atom and aniline group, resulting in different reactivity and applications.

Uniqueness: 4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline is unique due to the presence of the fluorine atom and aniline group, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields highlight its significance.

Actividad Biológica

4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure characterized by a 3-fluoroaniline moiety linked to a 3,4-dihydroisoquinoline framework. Its molecular formula is C15H14FN, and the presence of the fluorine atom is known to enhance its biological activity by affecting receptor interactions and metabolic stability.

Biological Activity

Research indicates that this compound acts as a D1 receptor positive allosteric modulator . This receptor plays a crucial role in various neurological processes, including motor function and cognitive behavior. The modulation of D1 receptors suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease.

The compound's mechanism involves binding to D1 receptors, which enhances their activity without directly activating them. This allosteric modulation can lead to improved signaling pathways associated with dopamine transmission, making it a candidate for further research in neuropharmacology .

Case Studies

-

Neuropharmacological Effects :

A study demonstrated that compounds similar to this compound showed significant effects on cognitive enhancement in animal models. The results indicated improved performance in tasks related to memory and learning when administered at specific dosages. -

Antioomycete Activity :

Although primarily focused on its neuroactive properties, derivatives of the dihydroisoquinoline scaffold have shown promising antioomycete activity against pathogens like Pythium recalcitrans. This suggests that similar compounds may have broader applications in agricultural biocontrol .

Comparative Analysis

The following table summarizes the unique features of this compound compared to related compounds:

| Compound Name | Unique Features |

|---|---|

| This compound | D1 receptor positive allosteric modulator |

| 8-Fluoro-3,4-dihydroisoquinoline | Lacks aniline; primarily studied for its own pharmacological effects |

| N-(2-fluorophenyl)-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxamide | Contains carboxamide; different pharmacokinetic profile |

| N-(2-bromophenyl)-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxamide | Different halogen; potential variations in receptor interactions |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the introduction of the fluoro substituent onto the aniline moiety through directed ortho-lithiation reactions.

In medicinal chemistry, this compound serves as a lead structure for developing new drugs targeting neurological disorders and may also be explored for its potential in treating other diseases due to its diverse biological activities.

Propiedades

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2/c16-14-9-13(17)5-6-15(14)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBPHFUDGVSPAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.